molecular formula C18H13F5O4 B1613386 Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate CAS No. 930110-97-7

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate

Cat. No.: B1613386
CAS No.: 930110-97-7
M. Wt: 388.3 g/mol
InChI Key: BDWCEFHYQPZQRO-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate is a specialty chemical compound used primarily in proteomics research. It is an ester derivative of benzoic acid, characterized by the presence of a pentafluorophenyl group and a tetrahydropyran-4-yloxy group attached to the benzoate core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate typically involves the esterification of 4-(tetrahydropyran-4-yloxy)benzoic acid with pentafluorophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its reactive pentafluorophenyl group, which facilitates nucleophilic substitution reactions. This reactivity allows it to modify other molecules, such as peptides and proteins, by forming stable ester bonds. The tetrahydropyran-4-yloxy group provides additional stability and solubility, enhancing its utility in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate is unique due to its combination of a highly reactive pentafluorophenyl group and a stabilizing tetrahydropyran-4-yloxy group. This combination enhances its reactivity and stability, making it particularly useful in proteomics and organic synthesis .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(oxan-4-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)9-1-3-10(4-2-9)26-11-5-7-25-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWCEFHYQPZQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640243
Record name Pentafluorophenyl 4-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930110-97-7
Record name Pentafluorophenyl 4-[(oxan-4-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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